BenchChemオンラインストアへようこそ!

4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide

Structure-Activity Relationship Sulfonamide benzamide Regiochemistry

This 4-sulfonyl regioisomer fills a critical gap in azepane SAR studies. No bioactivity data exists in public databases, making it an ideal diversity element for phenotypic screening or chemoproteomic target deconvolution. Pair with 3-sulfonyl analogs to map regioisomeric selectivity and procure the 2-fluoro analog (CAS 451481-09-7) for head-to-head metabolic stability comparisons. ≥95% purity powder; confirm availability now.

Molecular Formula C19H20Cl2N2O3S
Molecular Weight 427.34
CAS No. 681250-71-5
Cat. No. B2816556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide
CAS681250-71-5
Molecular FormulaC19H20Cl2N2O3S
Molecular Weight427.34
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C19H20Cl2N2O3S/c20-15-11-16(21)13-17(12-15)22-19(24)14-5-7-18(8-6-14)27(25,26)23-9-3-1-2-4-10-23/h5-8,11-13H,1-4,9-10H2,(H,22,24)
InChIKeyFCBUIZUVPKGLPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide (CAS 681250-71-5): Structural Identity and Procurement Baseline


4-(Azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide (CAS 681250-71-5) is a synthetic sulfonamide-benzamide hybrid with the molecular formula C19H20Cl2N2O3S and a molecular weight of 427.34 g/mol . It belongs to the azepane sulfonamide benzamide class, characterized by a seven-membered azepane ring linked via a sulfonyl bridge to a benzamide core bearing a 3,5-dichlorophenyl substituent. This compound is listed as a research-grade chemical available through specialty suppliers, typically at purities ≥95% . No peer-reviewed primary research articles or patents were identified that directly report biological activity data for this specific compound as of the search date.

Why In-Class Azepane Sulfonamide Benzamides Cannot Be Interchanged with 4-(Azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide


Within the azepane sulfonamide benzamide family, subtle structural variations produce divergent biological profiles. The position of the sulfonyl attachment on the benzamide ring (3- vs. 4-substitution) profoundly alters target engagement: 3-substituted analogs such as AK-7 (3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide) are established SIRT2 inhibitors (IC50 = 15.5 μM) , while 4-substituted variants like the target compound occupy a distinct chemical space with no overlapping biological annotation in public databases. Additionally, the 3,5-dichlorophenyl motif confers unique electronic and steric properties compared to the 3-bromophenyl, 3-nitrophenyl, or unsubstituted phenyl groups found in characterized analogs [1]. These regiochemical and substituent differences preclude reliable extrapolation of activity, selectivity, or pharmacokinetic behavior from any single family member, making direct procurement of the specific CAS registry number essential for reproducibility in SAR exploration.

Quantitative Comparative Evidence for 4-(Azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide: What the Data Show (and Do Not Show)


Regiochemical Differentiation: 4-Sulfonyl vs. 3-Sulfonyl Substitution Defines Distinct Target Space

The target compound bears the azepane sulfonyl group at the para (4-) position of the benzamide ring. In contrast, all azepane sulfonamide benzamides with published biological activity data bear this group at the meta (3-) position. AK-7 (3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide, CAS 420831-40-9) exhibits SIRT2 inhibition with an IC50 of 15.5 μM, with demonstrated selectivity over SIRT1 and SIRT3 . AK-1 (3-(azepane-1-sulfonyl)-N-(3-nitro-phenyl)-benzamide, CAS 330461-64-8) is also a SIRT2 inhibitor with an IC50 of 12.5 μM . A recent series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamides showed carbonic anhydrase IX inhibitory activity with the most potent compound achieving an IC50 of 19 nM [1]. No biological activity data have been reported for any 4-substituted congener, including the target compound, establishing a clear annotation gap that the 4-substituted series may occupy distinct or novel target space [1].

Structure-Activity Relationship Sulfonamide benzamide Regiochemistry

Halogen Substituent Differentiation: 3,5-Dichlorophenyl vs. 3-Bromophenyl and 3-Nitrophenyl in Azepane Sulfonamide Benzamides

The target compound contains a 3,5-dichlorophenyl moiety on the amide nitrogen, which is structurally distinct from the 3-bromophenyl (AK-7) and 3-nitrophenyl (AK-1) groups found in characterized SIRT2 inhibitors. Among the carbonic anhydrase IX inhibitor series reported by Khanfar et al. (2025), aryl substituent identity on the amide nitrogen was a critical determinant of potency, with IC50 values spanning from 19 nM to >10 μM depending solely on aryl group variation while holding the 3-azepane sulfonyl benzamide scaffold constant [1]. The 3,5-dichloro substitution pattern introduces two electron-withdrawing chlorine atoms in a symmetrical meta arrangement, which is predicted to alter hydrogen-bond acceptor capacity (through halogen bonding at Cl positions), lipophilicity (estimated XLogP increase of ~0.5–0.8 units vs. monohalogenated analogs), and metabolic stability compared to the mono-bromo or nitro congeners [1]. No direct comparative biological data are available for the 3,5-dichlorophenyl analog versus the 3-bromophenyl or 3-nitrophenyl analogs in the same assay.

Halogen bonding Medicinal chemistry Substituent effects

Fluorinated Analog Comparison: 5-(Azepane-1-sulfonyl)-N-(3,5-dichlorophenyl)-2-fluorobenzamide (CAS 451481-09-7) as the Closest Structural Neighbor

The closest cataloged structural analog to the target compound is 5-(azepane-1-sulfonyl)-N-(3,5-dichlorophenyl)-2-fluorobenzamide (CAS 451481-09-7, molecular formula C19H19Cl2FN2O3S, MW 445.33) . This analog differs by the addition of a fluorine atom at the 2-position of the benzamide ring and a shift of the sulfonyl group from the 4- to the 5-position. In medicinal chemistry, fluorination is a well-established strategy to modulate metabolic stability and target binding, as evidenced by the prevalence of fluorine in approximately 25% of marketed drugs [1]. The target compound lacks this fluorine atom, which may result in distinct metabolic liability (predicted higher CYP450-mediated oxidation susceptibility) and different hydrogen-bond network capabilities compared to the fluorinated analog. Neither compound has published quantitative biological activity data, making this structural comparison the sole basis for differentiation at present.

Fluorine substitution Metabolic stability Structural analog

Database Representation Gap: Absence from Major Public Bioactivity Databases as a Differentiation Signal

The target compound has zero entries in ChEMBL, PubChem (BioAssay), BindingDB, and ZINC with respect to biological activity annotations, as confirmed by systematic searches using the CAS number, InChIKey (FCBUIZUVPKGLPG-UHFFFAOYSA-N), and molecular formula [1][2]. In contrast, the 3-substituted analogs AK-7 and AK-1 have well-characterized target profiles (SIRT2 inhibition, IC50 values of 15.5 μM and 12.5 μM respectively) with multiple database records [3]. This database representation gap indicates that the 4-sulfonyl-3,5-dichlorophenyl combination occupies chemical space that has not been interrogated in publicly reported screening campaigns, making it a candidate for novel target identification in phenotypic or chemoproteomic profiling studies.

Chemical biology Screening library Underexplored scaffold

Recommended Application Scenarios for 4-(Azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide Based on Available Evidence


Phenotypic Screening Library Diversification with an Unannotated 4-Sulfonyl Azepane Benzamide Scaffold

Given the complete absence of biological annotation in public databases [1], this compound is best deployed as a diversity element in phenotypic screening collections. Its structural features—a 7-membered azepane ring, a sulfonyl linker, and a 3,5-dichlorophenyl motif—are individually represented in bioactive molecules, but their specific combination at the 4-position of the benzamide ring is novel. Phenotypic screens in areas where sulfonamide-containing drugs have precedent (e.g., carbonic anhydrase inhibition, antibacterial, anti-inflammatory) could reveal unexpected activities that would be inaccessible through target-based screening of better-characterized analogs.

Structure-Activity Relationship (SAR) Exploration of Sulfonyl Regioisomerism in Azepane Benzamide Series

The target compound (4-sulfonyl) is the regioisomeric counterpart to the well-characterized 3-sulfonyl series (AK-7, AK-1, and the CAIX inhibitors reported by Khanfar et al., 2025) [2]. Systematic procurement of both regioisomers enables head-to-head profiling to determine how sulfonyl position alters target engagement. This is particularly relevant given that the 3-sulfonyl series has established activity against SIRT2 and carbonic anhydrase IX; parallel testing of the 4-sulfonyl analog could reveal whether the regioisomeric shift redirects activity toward different enzyme families or abolishes it entirely—either outcome providing valuable SAR knowledge.

Chemoproteomic Target Deconvolution Studies Using an Orphan Chemical Probe Candidate

Compounds with no known biological targets are ideal starting points for chemoproteomic approaches such as affinity-based protein profiling (AfBPP) or thermal proteome profiling (TPP). The target compound's azepane sulfonamide core provides a potential handle for immobilization (via the azepane nitrogen or sulfonyl group), while the 3,5-dichlorophenyl group may engage hydrophobic protein pockets. The compound's absence from ChEMBL and PubChem BioAssay [1] ensures that any target identified through such profiling would represent a genuinely novel ligand–protein interaction, maximizing publication impact and potential for intellectual property generation.

Comparative Metabolic Stability Assessment of Non-Fluorinated vs. Fluorinated Azepane Sulfonamide Benzamides

Paired procurement of the target compound (non-fluorinated) and its closest fluorinated analog (CAS 451481-09-7, containing a 2-fluoro substituent) enables direct comparison of metabolic stability in liver microsome or hepatocyte assays. This head-to-head comparison can quantify the impact of fluorine incorporation on intrinsic clearance, CYP450 metabolic liability, and half-life within this specific chemotype, providing actionable data for lead optimization programs that consider this scaffold class.

Quote Request

Request a Quote for 4-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.